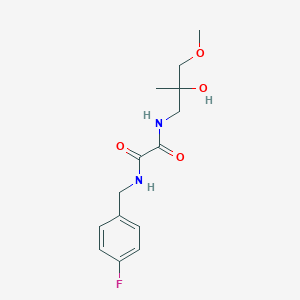

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O4/c1-14(20,9-21-2)8-17-13(19)12(18)16-7-10-3-5-11(15)6-4-10/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTDDURLVWEGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide typically involves a multi-step process:

Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide backbone.

Attachment of the Hydroxy-Methoxy-Methylpropyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The oxalamide backbone can be reduced to form amines.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various substituents on the benzyl ring.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxy-methoxy-methylpropyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound contrasts with 4-chlorophenyl () and 2,4-dimethoxybenzyl (). Fluorine’s smaller size and higher electronegativity may improve blood-brain barrier penetration compared to chlorine or methoxy groups .

- Hydrophilic Substituents : The 2-hydroxy-3-methoxy-2-methylpropyl group shares similarities with the hydroxyethyl and hydroxymethyl groups in ’s antiviral compounds, suggesting enhanced aqueous solubility compared to adamantyl or benzyloxy substituents .

Physicochemical Properties

- Melting Points : Adamantyl derivatives () exceed 210°C due to rigid structures, whereas the target compound’s flexible hydroxy/methoxy groups may lower its melting point .

- Molecular Weight : The benzodioxole analog () has a molecular weight of 324.33; the target compound’s 4-fluorobenzyl group increases this by ~19 g/mol (C7H6F vs. C8H7O2), approximating 343 g/mol .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorobenzyl moiety and a hydroxymethylpropyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H19FN2O3

- Molecular Weight : 330.4 g/mol

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with fluorinated aromatic groups have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of hydroxyl and methoxy groups enhances solubility and bioavailability, contributing to their antimicrobial efficacy.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways in target organisms.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial effects of several oxalamide derivatives, including those with fluorinated benzyl groups. The results indicated that the presence of the 4-fluorobenzyl moiety significantly increased antibacterial potency against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated analogs . -

Antifungal Activity :

In another investigation, derivatives were tested for antifungal properties against Candida albicans. Compounds with hydroxymethyl substitutions showed promising antifungal activity, suggesting that this compound could also be effective in treating fungal infections .

Data Tables

Q & A

Q. Key Considerations :

- Temperature control during oxalyl chloride activation to prevent side reactions.

- Use of NMR (e.g., H, C) and LC-MS to confirm intermediate structures .

Advanced: How can researchers optimize stereochemical outcomes during synthesis?

Answer:

Stereochemical control is critical due to the chiral hydroxy-methoxy-methylpropyl moiety. Strategies include:

- Chiral Auxiliaries : Temporarily introducing chiral ligands (e.g., (R)- or (S)-BINOL) to direct stereochemistry during coupling .

- Asymmetric Catalysis : Using palladium or organocatalysts for enantioselective bond formation.

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate diastereomers .

Example :

In related oxalamides, mixtures of stereoisomers (e.g., 1:1 ratio) were resolved via preparative HPLC with a polar organic mobile phase (acetonitrile/methanol), achieving >99% enantiomeric excess .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Answer:

Primary Methods :

Q. Secondary Validation :

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages.

- X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline) .

Advanced: How to design experiments to assess biological activity in antiviral or enzyme inhibition studies?

Answer:

Assay Design :

Target Selection : Prioritize soluble epoxide hydrolase (sEH) or HIV entry inhibition based on structural analogs .

In Vitro Testing :

- sEH Inhibition : Monitor hydrolysis of fluorescent substrates (e.g., PHOME) in buffer (pH 7.4, 37°C) .

- Antiviral Activity : Use pseudotyped HIV particles and TZM-bl cells to measure IC via luminescence .

Dose-Response Curves : Test concentrations from 1 nM–100 µM with triplicate replicates.

Q. Data Interpretation :

- Compare IC values to known inhibitors (e.g., EC = 0.5 µM for HIV entry inhibitors) .

- Analyze structure-activity relationships (SAR) by modifying the fluorobenzyl or hydroxypropyl groups .

Basic: What are common impurities in the synthesis, and how are they detected?

Answer:

Typical Impurities :

Q. Detection Methods :

- HPLC-UV/ELSD : Use a C18 column (ACN/water + 0.1% TFA) to quantify impurities at 254 nm .

- LC-MS/MS : Fragmentation patterns to identify structural analogs (e.g., m/z 343 → 125 for benzyl cleavage) .

Advanced: How to resolve contradictions in reported reaction yields (e.g., 30% vs. 53%)?

Answer:

Root Causes :

- Solvent Polarity : Lower yields in non-polar solvents (e.g., toluene) due to poor intermediate solubility.

- Catalyst Loading : Excess DCC (>1.5 eq.) may increase side reactions (e.g., urea formation) .

- Temperature : Reactions at –50°C improve selectivity but reduce reaction rates .

Q. Optimization Strategies :

- Design of Experiments (DoE) : Vary solvent (DCM vs. THF), catalyst (DCC vs. EDC), and temperature (–50°C to 25°C).

- In Situ Monitoring : Use FT-IR or inline NMR to track reaction progress and adjust conditions dynamically .

Example :

A yield increase from 30% to 53% was achieved by switching from batch to flow chemistry, enhancing mixing and heat transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.